4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one
Description
4-Iodo-5-((methylthio)methyl)isoxazol-3(2H)-one is a halogenated isoxazolone derivative characterized by an iodine atom at position 4 and a methylthio-methyl group at position 3. Isoxazol-3(2H)-ones are five-membered heterocyclic compounds with a ketone oxygen and nitrogen in the ring, making them versatile scaffolds in medicinal chemistry and material science.
Properties
CAS No. |
89661-21-2 |
|---|---|
Molecular Formula |
C5H6INO2S |
Molecular Weight |
271.08 g/mol |
IUPAC Name |
4-iodo-5-(methylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C5H6INO2S/c1-10-2-3-4(6)5(8)7-9-3/h2H2,1H3,(H,7,8) |
InChI Key |
LTSVTPOVVZSTMB-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=C(C(=O)NO1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes.
Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic iodination reaction using iodine or iodine monochloride.
Addition of the Methylthio Group: The methylthio group can be added through a nucleophilic substitution reaction using methylthiolate as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions using solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated isoxazole derivatives.
Substitution: Isoxazole derivatives with substituted nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the iodine and methylthio groups can influence its binding affinity and specificity to these targets. The exact pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Differences and Implications
Halogen Effects :
- The iodine atom in the target compound is larger and more polarizable than chlorine or bromine in analogs (e.g., 5-chloro-2-methyl-4-isothiazolin-3-one, CAS 26172-55-4). This increases steric hindrance and may enhance electrophilic reactivity, making it suitable for cross-coupling reactions .
- In contrast, chloro- or bromo-substituted isoxazolones (e.g., 6-bromobenzo[d]isoxazol-3(2H)-one, CAS 65685-50-9) are smaller, favoring faster reaction kinetics but lower stability under harsh conditions .
Functional Group Diversity: The methylthio-methyl group distinguishes the target compound from analogs with hydroxyl, benzylidene, or thiazolyl substituents. This group improves lipid solubility, which could enhance membrane permeability compared to hydrophilic derivatives like 4-fluorobenzo[d]isoxazol-3(2H)-one .
Synthetic Efficiency: Cu(OAc)2-catalyzed cyclization (80–90% yields) outperforms traditional methods for isoxazolones, suggesting that similar catalytic systems could optimize the target compound’s synthesis .
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